![molecular formula C19H27N3O3 B2969335 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 894011-57-5](/img/structure/B2969335.png)
1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” is a related compound with the linear formula C14H20N2O2 . Another related compound is “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” with the molecular formula C16H24N2O2 .
Molecular Structure Analysis
The molecular weight of “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” is 248.328 . The molecular weight of “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” is 276.37 .Physical and Chemical Properties Analysis
The compound “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” has a molecular weight of 248.328 . The compound “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” has a molecular weight of 276.37 . The compound “1-Cyclohexyl-3-methoxybenzene” has a molecular weight of 190.28100 .Wissenschaftliche Forschungsanwendungen
Antiurease Activity and Synthesis of Novel Mannich Base
A study by Liaqat et al. (2017) focused on the synthesis, characterization, and antiurease activities of a novel Mannich base and its metal complexes. The Mannich base, synthesized using cyclohexanone, showed moderate antiurease activity. Notably, its complexes with Ni (II) and Fe (II) exhibited potent antiurease activity, highlighting the significance of such compounds in medicinal chemistry and potential applications in designing urease inhibitors (Liaqat et al., 2017).
Plant Growth Regulation
Coolbaugh et al. (1978) investigated α-Cyclopropyl-α-[p-methoxyphenyl]-5-pyrimidine methyl alcohol (ancymidol), a compound inhibiting specific oxidations in plant tissues, demonstrating its role as a plant growth regulator. This study provides insights into the biochemical interactions between synthetic compounds and plant physiology, illustrating the potential for chemical manipulation of plant growth and development (Coolbaugh et al., 1978).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. These compounds represent a novel category of pseudopeptidic triazines, which might offer new avenues in peptide research and drug design, highlighting the versatility of urea derivatives in synthesizing complex molecular architectures (Sañudo et al., 2006).
Molecular Docking and DNA Binding
A study by Mushtaque et al. (2016) focused on the synthesis, molecular docking, DNA binding, and cytotoxicity of novel acyl thiourea derivatives. The synthesized compound demonstrated the ability to interact with DNA, evidenced by molecular docking studies and DNA binding assays. This research underscores the potential of such chemical entities in therapeutic applications, particularly in targeting DNA for cancer therapy (Mushtaque et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-21(15-7-4-3-5-8-15)19(24)20-14-11-18(23)22(13-14)16-9-6-10-17(12-16)25-2/h6,9-10,12,14-15H,3-5,7-8,11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFSLIXZQQNZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)
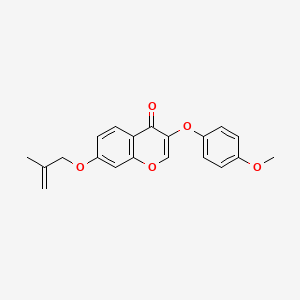
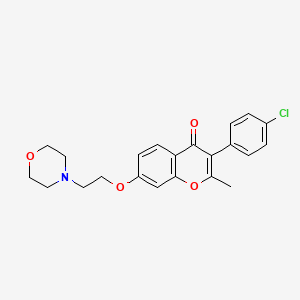
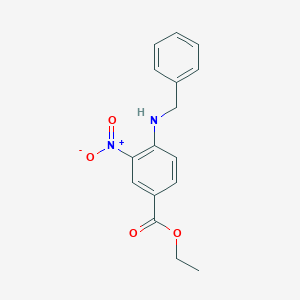
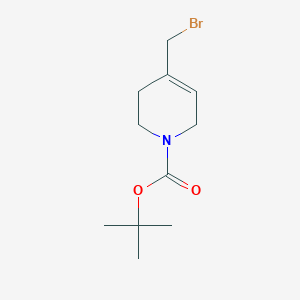




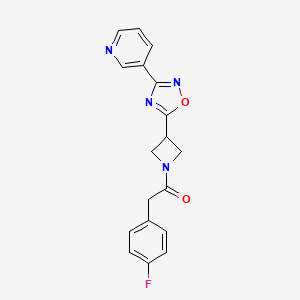
![3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2969268.png)
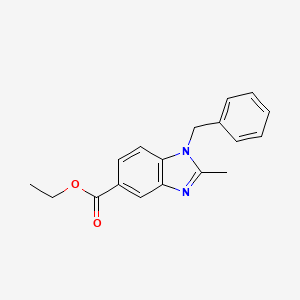
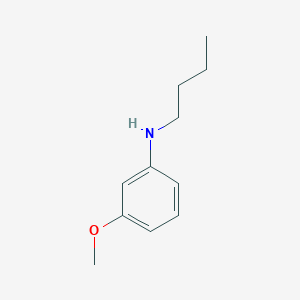
![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)
